1-(1H-Pyrrol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine
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Overview
Description
1-(1H-Pyrrol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is a complex organic compound that features a pyrrole ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of pyrrole with a suitable alkylating agent, followed by the introduction of the tetrahydrofuran moiety. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can lead to the formation of tetrahydropyrrole derivatives.
Scientific Research Applications
1-(1H-Pyrrol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrrol-2-yl)-N-methylmethanamine: Similar structure but lacks the tetrahydrofuran moiety.
1-(1H-Pyrrol-2-yl)-N-ethylmethanamine: Similar structure with an ethyl group instead of the tetrahydrofuran moiety.
Uniqueness
1-(1H-Pyrrol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is unique due to the presence of both the pyrrole ring and the tetrahydrofuran moiety, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2O/c1-9(11-5-2-6-12-11)13-8-10-4-3-7-14-10/h2,5-6,9-10,12-13H,3-4,7-8H2,1H3 |
InChI Key |
GCQAQVGSVYHKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NCC2CCCO2 |
Origin of Product |
United States |
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